Methyl-1-(4-Fluorphenyl)-6-oxo-1,6-dihydropyridin-3-carboxylat

Übersicht

Beschreibung

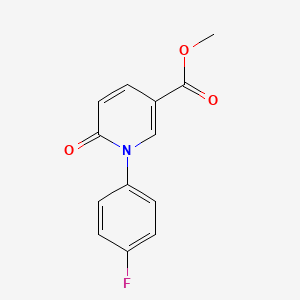

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a fluorophenyl group attached to the nitrogen atom of the dihydropyridine ring, a keto group at the 6-position, and a carboxylate ester group at the 3-position. Dihydropyridines are known for their diverse biological activities and are commonly used in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Dihydropyridine derivatives are known for their use as calcium channel blockers in the treatment of cardiovascular diseases. This compound may serve as a lead compound for the development of new therapeutic agents.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

It is known that compounds with similar structures can interact with their targets, leading to various biological activities . The interaction of the compound with its targets could result in changes at the molecular level, which could then translate into observable effects at the cellular or organismal level.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds could affect a wide range of biochemical pathways.

Result of Action

Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound could potentially have diverse effects at the molecular and cellular levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 4-fluorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and automated systems can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The keto group at the 6-position can be reduced to form a hydroxyl group.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Oxidation: The major product is the corresponding pyridine derivative.

Reduction: The major product is the hydroxyl derivative.

Substitution: The major products depend on the substituent introduced, such as nitro or sulfonyl groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

Amlodipine: Another dihydropyridine derivative with similar therapeutic uses.

Nicardipine: A dihydropyridine calcium channel blocker used for the management of high blood pressure and angina.

Uniqueness

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to the presence of the fluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its target, potentially leading to improved efficacy and reduced side effects compared to other dihydropyridine derivatives.

Biologische Aktivität

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound belonging to the dihydropyridine class, recognized for its significant biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with a fluorophenyl substituent and a carboxylate ester group. Its molecular formula is and it has a molecular weight of approximately 247.23 g/mol . The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.

Synthesis Methods

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is typically synthesized via the Hantzsch dihydropyridine synthesis method. This involves the condensation of 4-fluorobenzaldehyde, methyl acetoacetate, and ammonia or an ammonium salt under reflux conditions in ethanol. The reaction can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.

Antimicrobial Properties

Research indicates that dihydropyridines possess antimicrobial activity. Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has shown potential as an antimicrobial agent against various bacterial strains. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data on its efficacy compared to established antibiotics remains limited .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. For instance, it was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . The mechanism of action may involve interference with cell cycle progression and induction of oxidative stress within cancer cells.

Calcium Channel Blockade

Dihydropyridines are well-known for their role as calcium channel blockers. Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate may exhibit similar pharmacological properties, potentially offering therapeutic benefits in cardiovascular diseases by modulating calcium influx in cardiac and smooth muscle cells .

Case Studies

Several studies have documented the biological evaluation of this compound:

- Antimicrobial Evaluation : A study assessed its effectiveness against common pathogens. Results indicated significant inhibition zones comparable to standard antibiotics .

- Cytotoxicity Assays : In a series of assays against various cancer cell lines, methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate was found to exhibit IC50 values in the micromolar range, suggesting promising anticancer potential .

- Calcium Channel Blocking Activity : Preliminary pharmacological testing showed that this compound could reduce calcium influx in isolated cardiac tissues, supporting its classification as a potential calcium channel blocker .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate and other well-known dihydropyridines:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Nifedipine | Dihydropyridine core | Calcium channel blocker | Established cardiovascular use |

| Amlodipine | Dihydropyridine core | Calcium channel blocker | Long half-life for chronic use |

| Methyl 1-(4-fluorophenyl)-6-oxo | Fluorophenyl group | Antimicrobial & anticancer | Enhanced metabolic stability |

Eigenschaften

IUPAC Name |

methyl 1-(4-fluorophenyl)-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-13(17)9-2-7-12(16)15(8-9)11-5-3-10(14)4-6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRSIKGFABUVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650482 | |

| Record name | Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-81-7 | |

| Record name | Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.